molecular formula C22H18FNO3S B11305270 6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11305270
M. Wt: 395.4 g/mol
InChI Key: CZANJNLIWMKFQK-UHFFFAOYSA-N
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Description

6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, which is further substituted with various functional groups, including an ethyl group, a fluorobenzyl group, and a thiazolyl group. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-7-[(2-chlorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.

    6-ethyl-7-[(2-bromobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one: Similar structure with a bromobenzyl group instead of a fluorobenzyl group.

    6-ethyl-7-[(2-iodobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one: Similar structure with an iodobenzyl group instead of a fluorobenzyl group.

Uniqueness

The uniqueness of 6-ethyl-7-[(2-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H18FNO3S

Molecular Weight

395.4 g/mol

IUPAC Name

6-ethyl-7-[(2-fluorophenyl)methoxy]-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H18FNO3S/c1-3-14-8-16-20(9-19(14)26-10-15-6-4-5-7-18(15)23)27-11-17(21(16)25)22-24-13(2)12-28-22/h4-9,11-12H,3,10H2,1-2H3

InChI Key

CZANJNLIWMKFQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3F)OC=C(C2=O)C4=NC(=CS4)C

Origin of Product

United States

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